molecular formula C19H21FN2O4S B4845191 N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide

N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide

Cat. No. B4845191
M. Wt: 392.4 g/mol
InChI Key: BCPDKVLELZPUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide, also known as FABP5 inhibitor or BMS309403, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of fatty acid-binding protein 5 (FABP5), a cytosolic protein involved in the transport and metabolism of fatty acids.

Mechanism of Action

N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide is a cytosolic protein that binds to and transports long-chain fatty acids into the cell. It has been shown to play a key role in the regulation of lipid metabolism and inflammation. N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide acts as a selective inhibitor of N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide by binding to the fatty acid-binding pocket of the protein. This inhibits the transport and metabolism of fatty acids, leading to a decrease in lipid accumulation and inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide have been extensively studied in preclinical models. Inhibition of N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide by N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide has been shown to decrease lipid accumulation and inflammation in various tissues, including adipose tissue, liver, and muscle. It has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide is its selectivity for N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide. This allows for specific targeting of the protein without affecting other fatty acid-binding proteins. However, one of the limitations of N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide. One area of interest is the development of more potent and selective N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide inhibitors with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the role of N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the combination of N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide inhibitors with other therapies, such as chemotherapy or immunotherapy, may enhance their efficacy and improve clinical outcomes.

Scientific Research Applications

N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer research, N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide has been shown to promote tumor growth and metastasis by regulating the metabolism of fatty acids. Inhibition of N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide by N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide has been shown to suppress tumor growth and enhance the efficacy of chemotherapy in preclinical models of breast, prostate, and lung cancer.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-4-18(19(24)21-16-7-5-6-14(12-16)13(2)23)22(27(3,25)26)17-10-8-15(20)9-11-17/h5-12,18H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPDKVLELZPUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)N(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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